molecular formula C13H19NO4S B14842167 2-Tert-butoxy-4-cyclopropoxybenzenesulfonamide

2-Tert-butoxy-4-cyclopropoxybenzenesulfonamide

Cat. No.: B14842167
M. Wt: 285.36 g/mol
InChI Key: KEWKOXNPICWURQ-UHFFFAOYSA-N
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Description

2-Tert-butoxy-4-cyclopropoxybenzenesulfonamide is an organic compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a benzenesulfonamide core. It is primarily used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-4-cyclopropoxybenzenesulfonamide typically involves the reaction of 2-tert-butoxy-4-cyclopropoxybenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent decomposition of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-4-cyclopropoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Tert-butoxy-4-cyclopropoxybenzenesulfonamide is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-4-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butoxy-4-methoxybenzenesulfonamide
  • 2-Tert-butoxy-4-ethoxybenzenesulfonamide
  • 2-Tert-butoxy-4-propoxybenzenesulfonamide

Uniqueness

2-Tert-butoxy-4-cyclopropoxybenzenesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific chemical reactions and research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]benzenesulfonamide

InChI

InChI=1S/C13H19NO4S/c1-13(2,3)18-11-8-10(17-9-4-5-9)6-7-12(11)19(14,15)16/h6-9H,4-5H2,1-3H3,(H2,14,15,16)

InChI Key

KEWKOXNPICWURQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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